2-Amino-2-(4-methanesulfonylphenyl)ethan-1-OL hydrochloride
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Overview
Description
2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is an organic compound that features both an amino group and a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction forms 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives, which are then condensed with 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methylsulfonyl group can produce methylthio derivatives.
Scientific Research Applications
2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another compound with a methylsulfonyl group, known for its COX-2 inhibitory activity.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Uniqueness
2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a selective COX-2 inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C9H14ClNO3S |
---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
2-amino-2-(4-methylsulfonylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
InChI Key |
SZOYRSVTDFSLHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
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